N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
Description
Chemical Structure: This compound (molecular formula: C₁₇H₁₅N₅O₅S₂) features a 5-ethyl-substituted 1,3,4-thiadiazole core linked via a sulfonamide group to a phenyl ring, which is further connected to a 2-nitrobenzenesulfonamide moiety.
Potential Applications: Thiadiazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties. The structural complexity of this compound suggests dual or multi-target biological activities, though specific applications require further validation .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O6S3/c1-2-15-17-18-16(28-15)20-29(24,25)12-9-7-11(8-10-12)19-30(26,27)14-6-4-3-5-13(14)21(22)23/h3-10,19H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKLLAJYXHLWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, commonly referred to as sulfaethylthiadiazole, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of sulfaethylthiadiazole is with a molecular weight of 284.36 g/mol. The compound features a thiadiazole ring, which is known for its biological activity and versatility in medicinal applications.
Chemical Structure:
Sulfaethylthiadiazole exhibits various biological activities primarily attributed to its structural components:
- Antibacterial Activity : It has shown effectiveness against several bacterial strains due to its ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Antifungal Properties : The compound has demonstrated notable antifungal activity against pathogens such as Phytophthora infestans, with effective concentrations (EC50) lower than those of standard antifungal agents like Dimethomorph .
- Anti-inflammatory Effects : Research indicates that derivatives of 1,3,4-thiadiazoles exhibit anti-inflammatory properties, which may be relevant in treating inflammatory diseases .
Table 1: Biological Activity Summary of Sulfaethylthiadiazole
| Activity Type | Target Organism/Pathway | EC50/IC50 Values | Reference |
|---|---|---|---|
| Antifungal | Phytophthora infestans | 3.43 μg/ml | |
| Antibacterial | Xanthomonas oryzae | Moderate | |
| Anti-inflammatory | Inhibition of COX enzymes | Not specified |
Case Studies and Research Findings
- Antifungal Studies : A study conducted on various 1,3,4-thiadiazole derivatives revealed that sulfaethylthiadiazole exhibited significant antifungal activity against P. infestans, indicating its potential as an agricultural fungicide .
- Mechanistic Insights : Research involving ergosterol biosynthesis inhibition demonstrated that sulfaethylthiadiazole derivatives could effectively disrupt fungal cell membrane integrity by targeting the 14-α-sterol demethylase enzyme .
- Clinical Applications : The compound's antibacterial properties have been explored in the context of treating infections caused by resistant bacterial strains. Its efficacy in inhibiting bacterial growth positions it as a candidate for developing new antibiotics .
Comparison with Similar Compounds
Research Findings and Uniqueness
- Synergistic Effects: The nitro group may synergize with the sulfonamide moiety to enhance reactivity, as seen in analogs like N-(4-{[(5-ethyl-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide .
Q & A
Q. What are the optimized synthetic routes for N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonylation of a 1,3,4-thiadiazole intermediate. Key steps include:
- Sulfonamide Formation : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with a sulfonyl chloride derivative (e.g., 4-nitrobenzenesulfonyl chloride) in dry pyridine or triethylamine to neutralize HCl byproducts .
- Purification : Post-reaction acidification (pH 5–6 with diluted HCl) followed by flash chromatography to isolate the target compound .
- Critical Parameters : Anhydrous conditions and stoichiometric control of sulfonyl chloride (1.1 eq.) are essential to minimize side products like over-sulfonated derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic protons (e.g., nitrobenzene ring at δ 7.5–8.5 ppm) and thiadiazole protons (δ 8.0–9.0 ppm). Sulfonamide NH groups may appear as broad singlets (δ 10–12 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~450–460) .
- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. How can researchers assess the biological activity of this sulfonamide derivative?
- Methodological Answer :
- Antimicrobial Assays : Use microdilution methods (e.g., MIC against E. coli or S. aureus) with compound concentrations ranging from 1–100 µg/mL .
- Kinase Inhibition : Employ fluorescence-based SphK1 kinase assays, comparing IC₅₀ values with control inhibitors (e.g., ABC294640) .
- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity and therapeutic index .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiadiazole or benzene rings) influence bioactivity?
- Methodological Answer :
- SAR Strategies :
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups enhance antibacterial activity by increasing electrophilicity .
- Hydrophobic Substituents : Ethyl or methyl groups on the thiadiazole improve membrane permeability, as shown in logP calculations .
- Validation : Compare IC₅₀ or MIC values of analogs synthesized via parallel combinatorial chemistry .
Q. What computational approaches are suitable for predicting binding modes or stability?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like SphK1 or bacterial gyrase (PDB IDs: 3VZW, 1KZN) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) across labs .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity or transcriptomic profiling for mechanism-of-action clarity .
Additional Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
